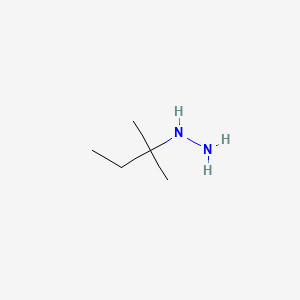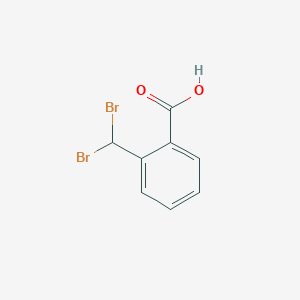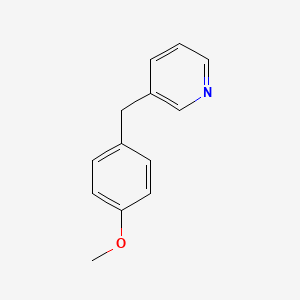
5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one
概要
説明
5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that features a triazole ring substituted with a methyl group and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with methylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole: Another heterocyclic compound with a thiazole ring instead of a triazole ring.
5-Methyl-2-arylidenehydrazono-3-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole: A thiadiazole derivative with similar structural features.
Uniqueness
5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to its triazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
97538-37-9 |
|---|---|
分子式 |
C9H8N4O3 |
分子量 |
220.18 g/mol |
IUPAC名 |
5-methyl-2-(3-nitrophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H8N4O3/c1-6-10-9(14)12(11-6)7-3-2-4-8(5-7)13(15)16/h2-5H,1H3,(H,10,11,14) |
InChIキー |
KQHAMBITCFATGC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B8702336.png)








![2-Isopropyl-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8702400.png)
![Methyl 2-[2-(benzylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B8702402.png)
![Methyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B8702425.png)
![3-[(Dibutylamino)methyl]phenol](/img/structure/B8702437.png)
![N-[5-(2-Benzoylamino-4-pyridyl)-4-(3,5-dimethylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8702441.png)
